molecular formula C11H14F2N2 B1427809 3,5-Difluoro-4-(piperidin-1-yl)aniline CAS No. 1178372-90-1

3,5-Difluoro-4-(piperidin-1-yl)aniline

Cat. No.: B1427809
CAS No.: 1178372-90-1
M. Wt: 212.24 g/mol
InChI Key: CKKZUIOLIHARES-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(piperidin-1-yl)aniline is a useful research compound. Its molecular formula is C11H14F2N2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Pharmacology

3,5-Difluoro-4-(piperidin-1-yl)aniline, as part of the 4-anilidopiperidine class of compounds, is of interest in pharmacological research, particularly for its potential in understanding receptor-mediated phenomena and developing pharmacophores. Studies on stereoisomers of related compounds have shown considerable differences in their biological properties, which can help elucidate the molecular basis of receptor interactions and contribute to drug development processes (Brine et al., 1997).

Environmental and Remedial Technologies

Aniline derivatives, including those structurally similar to this compound, are significant in environmental sciences due to their presence in industrial wastewaters. Research has focused on remedial technologies for the elimination of such compounds, with Advanced Oxidation Processes (AOPs) being identified as efficient and cost-effective for treating wastewater containing aniline derivatives (Chaturvedi & Katoch, 2020).

Synthetic Methodologies

The compound's relevance extends to synthetic chemistry, where its piperidine component is integral to the synthesis of spiropiperidines and other N-heterocycles. These compounds are increasingly important in drug discovery, and methodologies for their construction are a significant area of research. Recent reviews have highlighted strategies for synthesizing spiropiperidines, indicating the growing interest in exploring three-dimensional chemical space for new therapeutic agents (Griggs et al., 2018).

Medicinal Chemistry and Pharmacology

Piperidine alkaloids, including structural analogs of this compound, have considerable medicinal importance. Their broad therapeutic applications pave the way for the development of new drugs with diverse pharmacological profiles. The structure-activity relationship (SAR) of these compounds is crucial for designing molecules with high therapeutic efficacy (Singh et al., 2021).

Biochemical Analysis

Biochemical Properties

3,5-Difluoro-4-(piperidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily through hydrogen bonding and hydrophobic interactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The compound’s fluorine atoms enhance its binding affinity to these enzymes, potentially altering their catalytic activity. Additionally, this compound can form complexes with certain proteins, influencing their structural conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, the compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism. For example, in certain cancer cell lines, this compound has been reported to inhibit cell proliferation by interfering with the MAPK/ERK signaling pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For instance, the compound has been found to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition results from the compound’s ability to form stable interactions with the enzyme’s active site, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are crucial for its application in research. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cell morphology and function, including altered metabolic activity and gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been reported. These adverse effects are likely due to the compound’s interaction with critical enzymes and receptors in the liver and nervous system . Threshold effects have also been observed, where a specific dose range is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s fluorine atoms play a crucial role in its metabolic stability, as they can resist enzymatic degradation, prolonging the compound’s half-life in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments. Additionally, binding proteins such as albumin can influence the compound’s distribution in the bloodstream, affecting its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to its site of action. For example, in certain cell types, this compound has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

3,5-difluoro-4-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-9-6-8(14)7-10(13)11(9)15-4-2-1-3-5-15/h6-7H,1-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKZUIOLIHARES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178372-90-1
Record name 3,5-difluoro-4-(piperidin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.